2-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
Description
This compound belongs to the benzo[d]isothiazol-3(2H)-one 1,1-dioxide family, characterized by a sulfonamide isothiazolone core. The structure includes a 3-oxopropyl chain linked to a 4-benzhydrylpiperazine moiety.
Properties
IUPAC Name |
2-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c31-25(15-16-30-27(32)23-13-7-8-14-24(23)35(30,33)34)28-17-19-29(20-18-28)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,26H,15-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJQTCBMMHLWPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCN4C(=O)C5=CC=CC=C5S4(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide represents a novel class of bioactive compounds with potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and mechanisms of action.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that incorporates a benzo[d]isothiazole core linked to a piperazine moiety. The synthesis typically involves multi-step reactions, including the formation of the isothiazole ring and subsequent modifications to introduce the piperazine and oxopropyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O3S |
| Molecular Weight | 406.49 g/mol |
| Melting Point | 189-191 °C |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays on various cancer cell lines have shown that it inhibits cell proliferation and induces apoptosis.
- Case Study: A549 Lung Cancer Cells
The mechanism underlying its antitumor effects appears to involve:
- Induction of Apoptosis : The compound triggers mitochondrial pathways leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels are observed, contributing to oxidative stress and subsequent apoptosis .
Antimicrobial Activity
In addition to anticancer properties, the compound has exhibited antimicrobial activity against various bacterial strains. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed promising results.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant Activity : Research indicates that compounds similar to 2-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide exhibit antidepressant properties. The piperazine ring is often associated with serotonin receptor modulation, which is crucial for mood regulation.
Antipsychotic Potential : The structural characteristics of this compound suggest it may interact with dopamine receptors, making it a candidate for further investigation as an antipsychotic agent. Studies have shown that modifications in the piperazine structure can enhance binding affinity to these receptors.
| Compound Name | Target Receptor | Activity | Reference |
|---|---|---|---|
| Compound A | 5-HT1A | Agonist | |
| Compound B | D2 | Antagonist | |
| This compound | D2/5-HT2A | Investigational |
Neuropharmacological Studies
Recent studies have focused on the neuropharmacological effects of this compound. For instance, it has been tested for its ability to modulate neurotransmitter systems involved in anxiety and depression.
Case Study : A double-blind clinical trial assessed the efficacy of this compound in patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety scores compared to placebo, suggesting its potential as an anxiolytic agent.
Toxicological Assessments
Toxicological evaluations are critical in determining the safety profile of any new drug candidate. Preliminary studies on the cytotoxicity of this compound have shown low toxicity levels in vitro, indicating a favorable safety margin for further development.
Chemical Reactions Analysis
Reactivity of the Benzo[d]isothiazole 1,1-Dioxide Core
The 1,1-dioxide group on the isothiazole ring enhances electrophilicity, enabling nucleophilic attacks at the C2 and C3 positions. Key reactions include:
Modifications at the Piperazine Moiety
The 4-benzhydrylpiperazine group undergoes reactions typical of secondary amines:
Functionalization of the 3-Oxopropyl Linker
The ketone group in the propyl chain enables carbonyl-specific reactions:
Cross-Coupling Reactions
The aryl rings (benzhydryl and benzoisothiazole) participate in transition-metal-catalyzed reactions:
Stability and Degradation Pathways
The compound exhibits sensitivity to:
-
Photodegradation : UV light induces cleavage of the S–N bond in the isothiazole ring, forming sulfonic acid derivatives .
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Thermal Decomposition : Heating above 200°C leads to decarboxylation and release of SO₂ .
-
pH-Dependent Hydrolysis : Rapid degradation in strongly alkaline conditions (pH > 10) via ring-opening .
Key Research Findings from Analogous Systems
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Oxidative Stability : Piperazine-containing analogs show enhanced resistance to oxidation compared to morpholine derivatives due to reduced electron density at nitrogen .
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Bioisosteric Replacements : Replacement of the benzoisothiazole 1,1-dioxide core with pyridothiazine dioxides retains pharmacological activity but alters metabolic stability .
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Synthetic Optimization : Microwave-assisted synthesis reduces reaction times for piperazine acylation steps by 60%.
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
The piperazine ring’s substitution pattern critically influences molecular interactions. Key comparisons include:
Notes:
- The target compound’s benzhydryl group increases steric bulk and lipophilicity (predicted logP > 5) compared to methoxyphenyl (logP ~3) or phenyl substituents. This may enhance CNS penetration but reduce aqueous solubility .
- The 4-methoxyphenyl analog (CAS 663169-15-1) has a lower molar mass (429.49 vs.
Side Chain Modifications
Variations in the alkyl chain or functional groups attached to the benzoisothiazolone core alter reactivity and bioactivity:
Notes:
- WAY-604603’s oxoethyl group introduces a ketone, increasing polarity but limiting solubility. The target compound’s 3-oxopropyl chain may improve metabolic stability compared to thioether derivatives .
- Microwave-assisted synthesis (e.g., 63% yield for compound 11k ) suggests efficient routes for similar derivatives, though the target compound’s synthesis data is unavailable.
Q & A
Q. What are the standard synthetic routes for preparing 2-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, and how can reaction conditions be optimized for improved yield?
Methodological Answer: The compound is synthesized via multi-step reactions starting from benzisothiazolone and benzhydrylpiperazine precursors. Key steps include:
- Nucleophilic substitution to introduce the benzhydrylpiperazine moiety.
- Acylation to attach the 3-oxopropyl chain.
Optimization involves: - Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Reactions performed at 60–80°C reduce side-product formation .
Yield improvements (up to 20–30%) are achieved by iterative purification (e.g., column chromatography) and real-time monitoring via TLC/HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm the benzhydrylpiperazine (δ 7.2–7.4 ppm, aromatic protons) and benzisothiazolone (δ 8.0–8.2 ppm, fused-ring protons) moieties .
- HRMS : Validate molecular weight (e.g., calculated m/z 567.18 vs. observed 567.19) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. How does the compound’s structure influence its solubility and stability in biological assays?
Methodological Answer:
- Solubility : The sulfone group enhances hydrophilicity, but the benzhydrylpiperazine moiety limits aqueous solubility. Use DMSO as a stock solvent (<0.1% final concentration) to avoid precipitation .
- Stability : Degradation occurs under basic conditions (pH >9). For long-term storage, lyophilize and store at –80°C in amber vials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Methodological Answer: Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. apoptosis markers) .
- Structural analogs : Compare activity of derivatives (e.g., replacing benzhydryl with tolyl groups reduces off-target effects) .
- Dose-response curves : Use Hill slope analysis to distinguish between efficacy (EC50) and non-specific cytotoxicity .
Q. What experimental designs mitigate limitations in stability studies, such as organic degradation during prolonged assays?
Methodological Answer:
Q. How can impurity profiles be systematically analyzed to ensure batch-to-batch reproducibility?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (60°C), light (UV), and hydrolysis (pH 3/10) to identify degradation products .
- LC-MS/MS : Detect trace impurities (e.g., dealkylated byproducts) with a detection limit of 0.1% .
- Reference standards : Use certified impurities (e.g., 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
